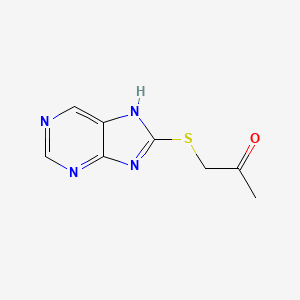![molecular formula C15H14N2S2 B14675911 N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline CAS No. 37592-39-5](/img/structure/B14675911.png)
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Vorbereitungsmethoden
The synthesis of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with N-ethylaniline in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as ethanol or toluene. The product is then purified through recrystallization or column chromatography .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds. These processes may utilize techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to enhance yield and efficiency .
Analyse Chemischer Reaktionen
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, the compound’s ability to interact with cellular membranes and proteins contributes to its antimicrobial and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include:
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in rubber production.
2-Aminobenzothiazole: Studied for its anticancer and antimicrobial activities.
Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of other heterocyclic compounds.
The unique combination of the benzothiazole ring with the ethylaniline moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
37592-39-5 |
|---|---|
Molekularformel |
C15H14N2S2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-ylsulfanyl)-N-ethylaniline |
InChI |
InChI=1S/C15H14N2S2/c1-2-17(12-8-4-3-5-9-12)19-15-16-13-10-6-7-11-14(13)18-15/h3-11H,2H2,1H3 |
InChI-Schlüssel |
HMAKYYLDYIXVBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC=C1)SC2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


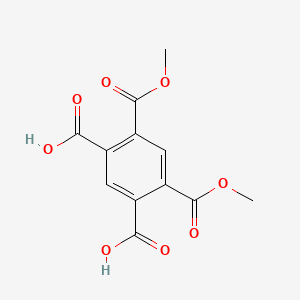

![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
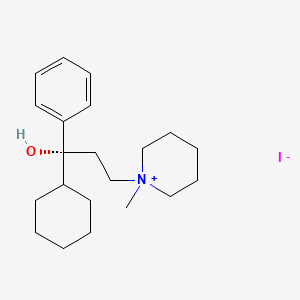
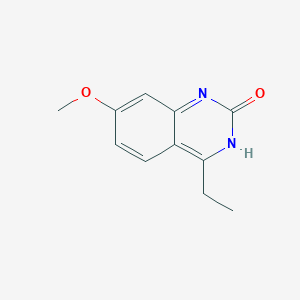
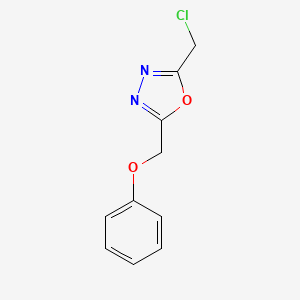
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene](/img/structure/B14675871.png)

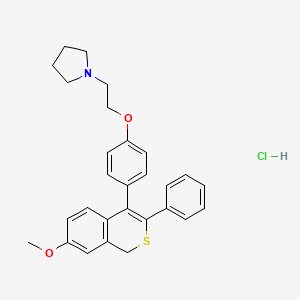
![Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]-](/img/structure/B14675886.png)
![2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B14675889.png)

